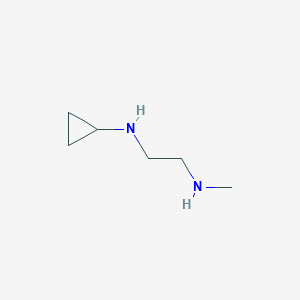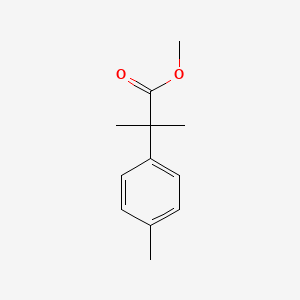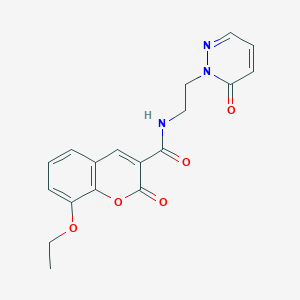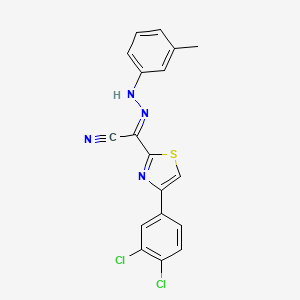![molecular formula C18H18BrNO3 B2369467 2-溴-N-[(1-羟基-2,3-二氢-1H-茚-1-基)甲基]-5-甲氧基苯甲酰胺 CAS No. 1396875-51-6](/img/structure/B2369467.png)
2-溴-N-[(1-羟基-2,3-二氢-1H-茚-1-基)甲基]-5-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a methoxybenzamide moiety
科学研究应用
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a series of substitution reactions. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent like tetrahydrofuran at low temperatures
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom with an amine would yield an amine derivative.
作用机制
The mechanism by which 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the hydroxy group may play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-benzamide: Lacks the methoxy group, which may affect its reactivity and applications.
2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methylbenzamide: Contains a methyl group instead of a methoxy group, which could influence its chemical properties.
Uniqueness
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-5-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxybenzamide moiety. These functional groups confer specific chemical properties that can be exploited in various applications, making it a valuable compound for research and development.
属性
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-23-13-6-7-16(19)14(10-13)17(21)20-11-18(22)9-8-12-4-2-3-5-15(12)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZDHDNIXJECA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)
![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)


![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)


![4-[2-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369398.png)
![Propan-2-yl N-[3-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]carbamate](/img/structure/B2369400.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)

![8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2369407.png)
